molecular formula C12H16O B14519272 2-(6-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol CAS No. 62677-79-6

2-(6-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol

Cat. No.: B14519272
CAS No.: 62677-79-6
M. Wt: 176.25 g/mol
InChI Key: AKJMJERMARGKLF-UHFFFAOYSA-N
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Description

2-(6-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is an organic compound that belongs to the class of indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This particular compound features a methyl group at the 6-position and an ethan-1-ol group attached to the 1-position of the indane structure. It is a colorless liquid with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Various halogenating agents and catalysts can be employed for substitution reactions.

Major Products

    Oxidation: The major products include ketones and aldehydes.

    Reduction: The major products are reduced derivatives of the original compound.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

2-(6-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(6-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methyl-2,3-dihydro-1H-inden-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

62677-79-6

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(6-methyl-2,3-dihydro-1H-inden-1-yl)ethanol

InChI

InChI=1S/C12H16O/c1-9-2-3-10-4-5-11(6-7-13)12(10)8-9/h2-3,8,11,13H,4-7H2,1H3

InChI Key

AKJMJERMARGKLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2CCO)C=C1

Origin of Product

United States

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